N,5-dimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine
Description
N,5-dimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a trifluoromethyl group
Properties
Molecular Formula |
C17H20F3N5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N,5-dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H20F3N5/c1-12-9-22-16(23-10-12)24(2)14-4-3-7-25(11-14)15-8-13(5-6-21-15)17(18,19)20/h5-6,8-10,14H,3-4,7,11H2,1-2H3 |
InChI Key |
OZBCXPSHXSSAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone or aldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Pyrimidine Core Construction: The pyrimidine core is typically constructed through a condensation reaction involving a suitable diamine and a carbonyl compound.
Final Coupling: The final step involves coupling the piperidine and pyrimidine moieties under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
N,5-dimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It is also studied for its potential use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N,5-dimethyl-3-hexanamine
- N-ethyl-N,2-dimethyl-4-hexanamine
- 3-chloro-2-aminoethyl-5-trifluoromethylpyridine
Uniqueness
N,5-dimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the pyrimidine core imparts distinct chemical properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
